![molecular formula C17H18ClN3O2 B7635519 N-[3-[(2-chlorophenyl)carbamoylamino]phenyl]-2-methylpropanamide](/img/structure/B7635519.png)
N-[3-[(2-chlorophenyl)carbamoylamino]phenyl]-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-[(2-chlorophenyl)carbamoylamino]phenyl]-2-methylpropanamide, also known as Celecoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. Celecoxib belongs to the class of drugs known as COX-2 inhibitors, which selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, thus reducing the production of prostaglandins that cause inflammation and pain.
Mécanisme D'action
N-[3-[(2-chlorophenyl)carbamoylamino]phenyl]-2-methylpropanamide selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. By reducing the production of prostaglandins, N-[3-[(2-chlorophenyl)carbamoylamino]phenyl]-2-methylpropanamide reduces inflammation, pain, and fever. Unlike other NSAIDs, N-[3-[(2-chlorophenyl)carbamoylamino]phenyl]-2-methylpropanamide does not inhibit the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the stomach lining and maintain platelet function.
Biochemical and Physiological Effects:
N-[3-[(2-chlorophenyl)carbamoylamino]phenyl]-2-methylpropanamide has been shown to have various biochemical and physiological effects. It reduces the production of inflammatory cytokines and chemokines, inhibits angiogenesis and tumor growth, and induces apoptosis in cancer cells. N-[3-[(2-chlorophenyl)carbamoylamino]phenyl]-2-methylpropanamide also modulates the immune system by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-[(2-chlorophenyl)carbamoylamino]phenyl]-2-methylpropanamide has several advantages for lab experiments. It is a selective COX-2 inhibitor, which allows for the specific inhibition of the COX-2 enzyme without affecting the COX-1 enzyme. N-[3-[(2-chlorophenyl)carbamoylamino]phenyl]-2-methylpropanamide is also relatively safe and well-tolerated, with a low incidence of adverse effects. However, N-[3-[(2-chlorophenyl)carbamoylamino]phenyl]-2-methylpropanamide has some limitations for lab experiments. It has a short half-life and requires multiple doses for sustained inhibition of the COX-2 enzyme. N-[3-[(2-chlorophenyl)carbamoylamino]phenyl]-2-methylpropanamide is also highly protein-bound, which can affect its pharmacokinetics and distribution.
Orientations Futures
There are several future directions for the research and development of N-[3-[(2-chlorophenyl)carbamoylamino]phenyl]-2-methylpropanamide. One potential direction is the investigation of N-[3-[(2-chlorophenyl)carbamoylamino]phenyl]-2-methylpropanamide as a chemopreventive agent for various types of cancer. Another direction is the development of more potent and selective COX-2 inhibitors with improved pharmacokinetics and safety profiles. Additionally, the combination of N-[3-[(2-chlorophenyl)carbamoylamino]phenyl]-2-methylpropanamide with other drugs or therapies may enhance its efficacy and reduce its side effects. Finally, the use of N-[3-[(2-chlorophenyl)carbamoylamino]phenyl]-2-methylpropanamide for the treatment of other inflammatory conditions, such as inflammatory bowel disease, may also be explored.
Conclusion:
N-[3-[(2-chlorophenyl)carbamoylamino]phenyl]-2-methylpropanamide is a selective COX-2 inhibitor that has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. It has also been investigated for its potential use in the prevention and treatment of various types of cancer. N-[3-[(2-chlorophenyl)carbamoylamino]phenyl]-2-methylpropanamide has several advantages for lab experiments, including its selectivity and relative safety, but also has some limitations, such as its short half-life and protein binding. There are several future directions for the research and development of N-[3-[(2-chlorophenyl)carbamoylamino]phenyl]-2-methylpropanamide, including its use as a chemopreventive agent and the development of more potent and selective COX-2 inhibitors.
Méthodes De Synthèse
N-[3-[(2-chlorophenyl)carbamoylamino]phenyl]-2-methylpropanamide can be synthesized by the reaction of 4-bromo-2-fluoroaniline with 2-chlorobenzoyl chloride, followed by the reaction of the resulting intermediate with 2-methyl-2-propanolamine. The final product is obtained after purification by recrystallization.
Applications De Recherche Scientifique
N-[3-[(2-chlorophenyl)carbamoylamino]phenyl]-2-methylpropanamide has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. It has been shown to be effective in the treatment of various inflammatory conditions such as osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and acute pain. N-[3-[(2-chlorophenyl)carbamoylamino]phenyl]-2-methylpropanamide has also been investigated for its potential use in the prevention and treatment of various types of cancer, including colorectal, breast, prostate, and lung cancer.
Propriétés
IUPAC Name |
N-[3-[(2-chlorophenyl)carbamoylamino]phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c1-11(2)16(22)19-12-6-5-7-13(10-12)20-17(23)21-15-9-4-3-8-14(15)18/h3-11H,1-2H3,(H,19,22)(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXRHNSIYJQPEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-[(2-chlorophenyl)carbamoylamino]phenyl]-2-methylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-difluoro-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide](/img/structure/B7635440.png)
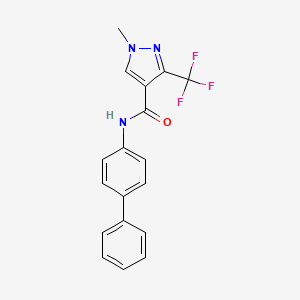
![N-cyclopropyl-1-[3-[(2-phenylacetyl)amino]propanoyl]pyrrolidine-2-carboxamide](/img/structure/B7635457.png)
![1-[[2-[[(3-Methylquinoxalin-2-yl)amino]methyl]phenyl]methyl]pyrrolidin-2-one](/img/structure/B7635462.png)
![2-[2-(4-Phenylpiperazin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7635475.png)
![N-cyclopropyl-1-[2-(3-fluorophenoxy)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B7635478.png)
![2-methyl-5-methylsulfonyl-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B7635483.png)
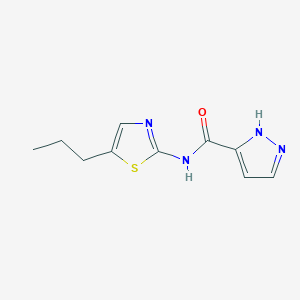
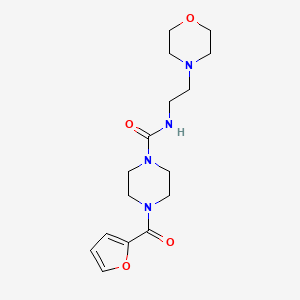
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-(2-methylphenyl)pyrrolidine-1-carboxamide](/img/structure/B7635499.png)
![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-3-methoxy-4-prop-2-enoxybenzamide](/img/structure/B7635503.png)
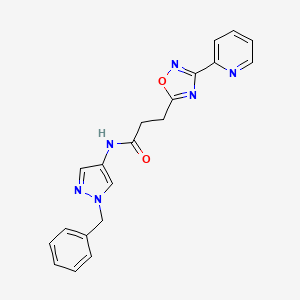
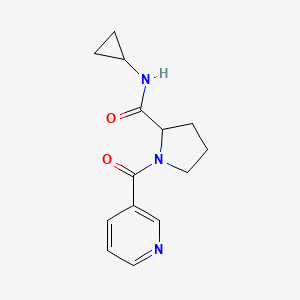
![7-Chloro-4-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]quinazoline](/img/structure/B7635533.png)